3-(5-(4-(4-acetylphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(5-(4-(4-acetylphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and an acetylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-(4-acetylphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline core.
Attachment of the Acetylphenyl Group: The acetylphenyl group is attached through acylation reactions, often using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the acetylphenyl group, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction reactions can target the quinazoline core or the carbonyl groups, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinazoline core and the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, 3-(5-(4-(4-acetylphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.
Medicine
The compound is investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects. Its ability to interact with various molecular targets in the body makes it a subject of interest in medicinal chemistry.
Industry
Mechanism of Action
The mechanism of action of 3-(5-(4-(4-acetylphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2′′′-Chlorobenzylthio)-5-[4′-(chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole
- 3-(2′′′-Bromoethylthio)-5-[4′-(chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-(5-(4-(4-acetylphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione stands out due to its unique combination of a quinazoline core, a piperazine ring, and an acetylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[5-[4-(4-acetylphenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-18(30)19-9-11-20(12-10-19)27-14-16-28(17-15-27)23(31)8-4-5-13-29-24(32)21-6-2-3-7-22(21)26-25(29)33/h2-3,6-7,9-12H,4-5,8,13-17H2,1H3,(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXOLGVJUKDIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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